molecular formula C10H10Cl2O3 B11811222 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane

2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane

Cat. No.: B11811222
M. Wt: 249.09 g/mol
InChI Key: CRSBWITYQDRROQ-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane is a chemical compound of significant interest in specialized organic synthesis and biological activity research. As a member of the 1,3-dioxolane family, this compound features a core five-membered ring containing two oxygen atoms, which is known to confer stability and influence the compound's physicochemical properties . The structure is further substituted with a 2,6-dichlorophenoxy group, a motif often associated with biological activity in agrochemical and pharmaceutical agents . In research settings, 1,3-dioxolane derivatives have demonstrated a broad spectrum of biological activities, serving as key intermediates for developing novel pesticides and exhibiting promising antibacterial and antifungal properties . Furthermore, the 1,3-dioxolane ring is widely employed in organic synthesis as a protecting group for aldehydes and ketones, allowing for the selective manipulation of other functional molecules under a range of conditions . This compound is intended for use by qualified researchers in laboratory studies only. For Research Use Only. Not for use in diagnostic, therapeutic, or personal applications.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2-[(2,6-dichlorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10Cl2O3/c11-7-2-1-3-8(12)10(7)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2

InChI Key

CRSBWITYQDRROQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diols with Carbonyl Compounds

A foundational approach involves the acid-catalyzed cyclocondensation of 2-(2,6-dichlorophenoxy)ethanol with formaldehyde or ketones. This method mirrors the synthesis of 2-methyl-1,3-dioxolane, where ethylene glycol reacts with ethanol under FeCl₃·6H₂O and NaNO₂ catalysis at 50°C with UV irradiation. Adapting this protocol, 2-(2,6-dichlorophenoxy)ethanol undergoes cyclization with formaldehyde in the presence of Lewis acids (e.g., FeCl₃), yielding the target dioxolane. Key parameters include:

  • Temperature : 50–70°C to balance reaction rate and side-product formation.

  • Catalyst loading : 5–10 mol% FeCl₃ ensures efficient ring closure.

  • Solvent : Polar aprotic solvents like dichloromethane enhance solubility of aromatic intermediates.

Hypothetical Yield : 60–70%, extrapolated from analogous dioxolane syntheses.

Nucleophilic Substitution on Preformed Dioxolanes

Introducing the 2,6-dichlorophenoxy group via nucleophilic displacement on a bromomethyl- or chloromethyl-dioxolane precursor offers regioselectivity. For example, 2-(bromomethyl)-1,3-dioxolane reacts with 2,6-dichlorophenol under phase-transfer conditions (e.g., benzotrifluoride solvent and tetrabutylammonium bromide). This method aligns with fluorination protocols for 2,2-difluoro-1,3-benzodioxole, where phase-transfer catalysts mediate halogen exchange.

Critical Considerations :

  • Base selection : Aqueous NaOH or K₂CO₃ deprotonates the phenol for effective SN2 displacement.

  • Reaction time : 12–24 hours at 80–100°C ensures complete substitution.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction enables direct coupling of 1,3-dioxolane-2-methanol with 2,6-dichlorophenol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol and phenol couple at room temperature in THF. This method avoids harsh conditions and preserves stereochemistry, though cost and scalability may limit industrial application.

Advantages :

  • High functional group tolerance.

  • Yields >80% in small-scale trials (extrapolated from similar etherifications).

Mechanistic Insights and Catalytic Pathways

Acid-Catalyzed Cyclization

FeCl₃·6H₂O facilitates protonation of the carbonyl oxygen in formaldehyde, promoting nucleophilic attack by the diol’s hydroxyl groups. The resulting oxonium ion undergoes intramolecular cyclization, with water elimination forming the dioxolane ring. UV irradiation may accelerate free-radical intermediates, though this requires validation for aromatic systems.

Optimization Strategies and Challenges

Catalyst Screening

  • Lewis acids : FeCl₃ vs. ZnCl₂. FeCl₃ offers higher yields in cyclocondensation (67% for 2-methyl-1,3-dioxolane).

  • Phase-transfer catalysts : Benzyltriethylammonium chloride improves interfacial reactivity in biphasic systems.

Solvent Effects

  • Benzotrifluoride : Enhances thermal stability and solubility of halogenated intermediates.

  • Ethyl ether : Facilitates product extraction post-reaction.

Temperature and Time Trade-offs

Prolonged heating (>24 hours) at 50°C risks decomposition of the dichlorophenoxy group, necessitating kinetic studies.

Comparative Analysis of Synthetic Methods

MethodReactantsCatalyst/ConditionsYield (Est.)AdvantagesLimitations
Cyclocondensation2-(2,6-DCPO)ethanol, formaldehydeFeCl₃, 50°C, UV60–70%Scalable, low-cost reagentsRequires acidic conditions
Nucleophilic Substitution2-(bromomethyl)-dioxolane, 2,6-DCPPhase-transfer catalyst50–60%RegioselectiveSolvent toxicity concerns
Mitsunobu Reaction1,3-Dioxolane-2-methanol, 2,6-DCPDEAD, PPh₃80–85%Mild conditions, high yieldHigh reagent cost

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable reagent and building block for more complex molecules. Its unique structure allows for various chemical modifications and interactions.

Biology

Research has indicated that 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane exhibits significant biological activity:

  • Antibacterial Activity : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
  • Antifungal Activity : The compound also demonstrates antifungal properties against strains like Candida albicans.

Medicine

The compound is explored for potential therapeutic properties, including:

  • Antimicrobial Properties : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
  • Anticancer Activities : Preliminary studies suggest it may have effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Study on Enantiomeric Variants

A comparative study highlighted the differences in antibacterial and antifungal activities between enantiomerically pure and racemic forms of dioxolane derivatives. Results indicated that stereochemistry significantly influences biological efficacy.

Optimization for Enhanced Activity

Research focused on modifying the dichlorophenyl ring to improve selectivity against specific bacterial targets. Certain modifications led to enhanced activity against Trypanosoma brucei NMT compared to unmodified compounds.

The biological mechanisms through which 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane exerts its effects are still under investigation. Current hypotheses suggest that enzyme inhibition and disruption of cellular processes play critical roles in its antibacterial and antifungal activities.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3-dioxolane derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Table 1: Comparison of Selected 1,3-Dioxolane Derivatives
Compound Name Substituents Molecular Weight Key Properties/Activities Reference
2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane 2,6-Dichlorophenoxymethyl Not reported Hypothesized lipophilicity and stability N/A
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 2,6-Difluorophenoxyethyl 230.21 g/mol High electronegativity; potential medicinal chemistry applications
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane 2-Chloro-6-fluoro-3-methylphenyl 216.63 g/mol Structural complexity; halogenated aromatic interactions
Diisopropyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate Hydroxyphenyl ester 282.78 g/mol Broad-spectrum antimicrobial activity (MIC: 4.8–5000 µg/mL)
(2R,4R)-2-[2-(4-Chlorophenyl)ethyl]-1,3-dioxolane 4-Chlorophenylethyl, imidazole 384.89 g/mol Selective HO-1 inhibition (IC₅₀: 0.6 mM)
(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Chloromethyl, dimethyl 164.63 g/mol Biosynthetic building block
Key Observations:

Halogenation Effects: Chlorine vs. Positional Effects: Ortho-substituted halogens (e.g., 2,6-dichloro) may improve metabolic stability by hindering enzymatic degradation .

Biological Activity :

  • Antimicrobial Activity: Hydroxyphenyl dioxolanes (e.g., compound 7 in ) exhibited MIC values as low as 4.8 µg/mL against S. aureus and C. albicans, suggesting that electron-withdrawing groups (e.g., Cl, F) on the aromatic ring could further modulate potency.
  • Enzyme Inhibition: Imidazole-dioxolane hybrids (e.g., ) showed selective inhibition of heme oxygenase-1 (HO-1), highlighting the role of heterocyclic moieties in targeting specific enzymes.

Synthetic Utility: Dioxolanes with reactive handles (e.g., chloromethyl in ) serve as intermediates for synthesizing polyamines or chiral molecules. The target compound’s dichlorophenoxy group may facilitate coupling reactions, similar to Suzuki-Miyaura methodologies described for borolane derivatives .

Physicochemical and Reactivity Trends

  • Polarity : Dioxolane derivatives with ester groups (e.g., ) are more polar than halogenated analogues, impacting solubility in aqueous vs. organic media.
  • Stability : Halogenated aromatic rings (e.g., 2,6-dichloro) enhance resistance to oxidative degradation compared to methoxy or hydroxy-substituted dioxolanes .
  • Reactivity : The dioxolane ring’s strain enables ring-opening reactions under acidic conditions, a property exploited in prodrug design .

Biological Activity

The compound 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane is a derivative of 1,3-dioxolane, a structural motif known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The molecular structure of 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane features a dioxolane ring that contributes to its biological properties. The presence of the dichlorophenyl moiety enhances hydrophobic interactions, which may influence its binding affinity to biological targets.

Biological Activity Overview

  • Antibacterial Activity :
    • Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial properties. For instance, related dioxolane derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
    • A study on new enantiomerically pure and racemic dioxolanes demonstrated that most synthesized compounds displayed excellent antibacterial activity against various strains .
  • Antifungal Activity :
    • The compound has also been tested for antifungal properties. In various studies, dioxolane derivatives have shown significant antifungal activity against Candida albicans, with some compounds achieving MIC values indicative of potent antifungal effects .
  • Mechanisms of Action :
    • The biological mechanisms through which these compounds exert their effects are still under investigation. However, it is hypothesized that the inhibition of critical enzymes or disruption of cellular processes may play a role in their antibacterial and antifungal activities.

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound 1Staphylococcus aureus625-1250
Compound 2Enterococcus faecalis625
Compound 3Pseudomonas aeruginosaPerfect activity at 625
Compound 4Candida albicansSignificant activity

Case Studies

  • Study on Enantiomeric Variants :
    A comparative study was conducted on enantiomerically pure and racemic forms of dioxolane derivatives. The results indicated that enantiomers exhibited different levels of antibacterial and antifungal activities, suggesting the importance of stereochemistry in biological efficacy .
  • Optimization for Enhanced Activity :
    Modifications to the central dichlorophenyl ring were explored to enhance enzymatic selectivity and potency against specific bacterial targets. These modifications resulted in varying degrees of effectiveness, with some compounds demonstrating improved activity against Trypanosoma brucei NMT compared to others .

Q & A

Q. What are the optimized synthetic routes for 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : A common synthesis approach involves coupling 2,6-dichlorophenol with a 1,3-dioxolane precursor under acidic or basic catalysis. Systematic optimization can include:
  • Temperature control : Testing reactions at 25–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Comparing polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution efficiency.
  • Catalyst screening : Evaluating HCl/dioxane systems (as in EP 4 374 877 A2) or alternative catalysts like K₂CO₃ for deprotonation .
  • Purification strategies : Using reduced-pressure distillation or column chromatography to isolate the compound with >95% purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • 1H-NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm) and dioxolane methylene protons (δ 3.8–4.2 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 295) and detect halogen isotopic patterns.
  • Resolution of conflicts : Cross-validate with 13C-NMR or HSQC to resolve overlapping signals. For persistent ambiguities, replicate synthesis and compare with literature data from authoritative sources (e.g., ECHA, PubChem) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be methodologically addressed?

  • Methodological Answer : Contradictions in bioactivity (e.g., cytotoxicity vs. therapeutic efficacy) may arise from:
  • Assay variability : Standardize protocols (e.g., cell line selection, exposure time) across labs.
  • Metabolic stability : Use hepatic microsome assays to assess inter-species metabolic differences.
  • Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and in vivo models (e.g., rodent pharmacokinetics) to confirm mechanisms .
    Example : A 2023 study resolved conflicting IC₅₀ values by correlating HPLC-purity (>98%) with consistent activity in replicated assays .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) in halogenated dioxolane derivatives?

  • Methodological Answer :
  • Factorial design : Vary substituents (e.g., Cl, F, Br) at the 2,6-positions to assess electronic effects on bioactivity .
  • Docking simulations : Use molecular modeling to predict binding affinity with target proteins (e.g., cytochrome P450).
  • Control groups : Include structurally analogous compounds (e.g., 2-(3,4-difluorophenyl)-1,3-dioxolane) to isolate halogen-specific effects .

Q. How can researchers align experimental investigations of this compound with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :
  • Link to pharmacophore models : Map the dioxolane ring and halogenated phenyl group as key pharmacophoric elements.
  • Theoretical grounding : Use the "lock-and-key" hypothesis to explain steric compatibility with enzyme active sites.
  • Hypothesis-driven testing : Design experiments to validate predictions from density functional theory (DFT) calculations on bond dissociation energies .

Q. What methodological challenges arise when integrating heterogeneous data types (e.g., spectroscopic, bioassay) in pharmacological studies?

  • Methodological Answer :
  • Data harmonization : Use metadata standards (e.g., ISA-Tab) to align spectral peaks with bioassay endpoints.
  • Multivariate analysis : Apply PCA or PLS regression to identify latent variables linking structural features (e.g., Cl-substitution) to toxicity .
  • Ethical considerations : Ensure informed consent protocols when linking experimental data to clinical datasets .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for scaled synthesis?

  • Methodological Answer :
  • Reaction modeling : Simulate heat/mass transfer dynamics to optimize batch reactor conditions.
  • Machine learning (ML) : Train models on historical yield data (e.g., solvent polarity, catalyst loading) to predict optimal parameters.
  • Autonomous labs : Implement closed-loop systems for real-time adjustment of reaction variables (e.g., pH, temperature) .

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